

# 2-bromoacetamide developmental toxicant potency comparison

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## Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

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## Toxicity Profile of 2-Bromoacetamide

The following table summarizes the key developmental and reproductive toxic effects of **2-bromoacetamide** observed in experimental models.

Toxic Endpoint	Experimental Model	Exposure Conditions	Key Findings	Primary Mechanisms Implicated
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| **Embryo Development** [1] [2] | Peri- and early post-implantation mouse embryos (in vitro) | In vitro culture | • Reduced egg cylinder formation rate • Abnormal lineage differentiation | Altered transcripts for gene expression, metabolism, cell proliferation/death, and embryonic development [1] [2] | | **Oocyte Maturation** [3] [4] | Mouse and human oocytes (in vitro) | In vitro maturation | • Hindered polar body extrusion • Disrupted spindle organization • Reduced post-fertilization embryo development competence | Cytoskeleton disruption (microtubules and actin); oxidative stress; mitochondrial dysfunction [3] [4] |

## Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

## In Vitro Culture (IVC) of Mouse Embryos [1] [2]

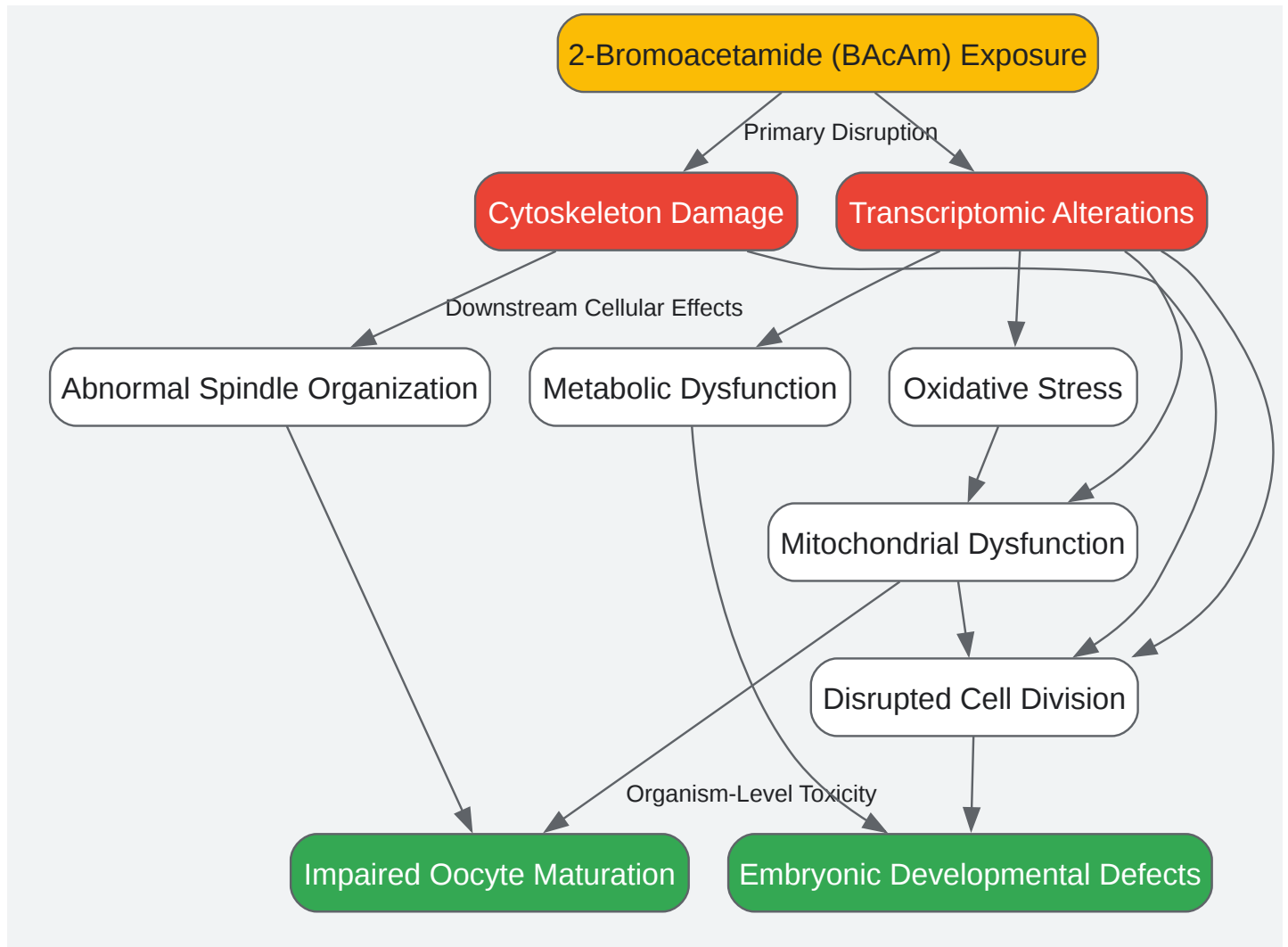
- **Objective:** To determine the developmental toxicity of 2-BACAm on early embryonic development post-implantation.
- **Test System:** Peri- and early post-implantation mouse embryos.
- **Dosing Protocol:** Embryos were exposed to various concentrations of 2-BACAm within the optimized IVC system.
- **Endpoint Measurements:**
  - **Morphological Assessment:** Egg cylinder formation rate and evidence of abnormal lineage differentiation were visually assessed.
  - **Transcriptomic Analysis:** Single-cell RNA sequencing (scRNA-seq) was performed on the embryos. This was followed by bioinformatic analysis (e.g., Gene Ontology - GO) to identify differentially expressed genes (DEGs) and affected biological processes.
- **Key Outcome:** The study successfully established a robust in vitro tool for developmental toxicology and demonstrated that 2-BACAm exposure causes specific morphological defects and widespread transcriptomic alterations in early embryos.

## In Vitro Maturation (IVM) of Oocytes [3] [4]

- **Objective:** To investigate the effect of 2-BACAm on the quality and maturation of mammalian oocytes.
- **Test System:** Germinal vesicle (GV)-stage oocytes collected from mice and humans.
- **Dosing Protocol:** Oocytes were exposed to 2-BACAm during the in vitro maturation process.
- **Endpoint Measurements:**
  - **Functional Outcome:** The rate of first polar body extrusion (PBE) was measured to assess successful maturation.
  - **Cytoskeletal Integrity:** Spindle organization and actin dynamics were visualized using immunofluorescence staining and confocal microscopy.
  - **Developmental Competence:** The ability of matured oocytes to form viable embryos after fertilization was evaluated.
  - **Molecular Analysis:** scRNA-seq and RT-qPCR were used to identify DEGs. Further biochemical assays measured reactive oxygen species (ROS), mitochondrial membrane potential (MMP), and apoptosis markers.
- **Key Outcome:** The study concluded that 2-BACAm exposure impairs oocyte maturation primarily by disrupting the cytoskeleton, with additional effects on mitochondrial function and oxidative stress.

## Mechanisms of Toxicity

The experimental data points to several interconnected mechanisms through which **2-bromoacetamide** exerts its toxic effects. The diagram below synthesizes these findings into a proposed signaling pathway.



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## Regulatory and Assessment Context

While direct potency comparisons are not available, understanding the regulatory framework for developmental toxicity testing is essential for risk assessment.

- **Guidelines:** Agencies like the U.S. EPA [5] and FDA [6] have established standardized guidelines for developmental toxicity studies. These typically involve administering a test substance to pregnant animals (often rats or rabbits) during organogenesis and examining fetuses for death, structural abnormalities, and growth alterations.
- **Testing Shifts:** There is a growing emphasis on developing **New Approach Methodologies (NAMs)**, including in vitro models like those used in the **2-bromoacetamide** studies, to reduce animal use and improve efficiency in identifying developmental toxicants [7] [8].

## Research Implications and Future Directions

The data unequivocally confirms **2-bromoacetamide** as a developmental and reproductive toxicant. The main challenge for a direct potency comparison is the lack of standardized, side-by-side testing against well-known toxicants using identical models and endpoints.

- **For a head-to-head comparison**, your research would need to select specific alternative compounds (e.g., other disinfection by-products like trihalomethanes or haloacetic acids) and test them alongside **2-bromoacetamide** in one of the established models above, using key quantitative endpoints like **LC50/EC50 for embryo formation or oocyte maturation**.
- The search results also indicate that bromoacetamide compounds have pesticidal activity [9] [10], suggesting a broader area of toxicological interest beyond disinfection by-products.

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